1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one
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Overview
Description
1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methanesulfonyl group attached to a but-3-en-1-yl chain, which is further connected to a pyrrolidin-2-one ring with a sulfanylidenyl group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one involves several steps, starting with the preparation of the but-3-en-1-yl methanesulfonate intermediate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to form thiols or sulfides.
Substitution: The but-3-en-1-yl chain can undergo substitution reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfanylidenyl group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one can be compared with similar compounds such as:
But-3-en-1-yl methanesulfonate: Shares the methanesulfonyl and but-3-en-1-yl groups but lacks the pyrrolidin-2-one ring.
Methanesulfonyl azide: Contains the methanesulfonyl group but differs in its azide functionality.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Features the methanesulfonyl group but has a different core structure and biological activity.
Properties
CAS No. |
651044-01-8 |
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Molecular Formula |
C9H13NO3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-(4-methylsulfonylbut-3-enyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO3S2/c1-15(12,13)7-3-2-6-10-8(11)4-5-9(10)14/h3,7H,2,4-6H2,1H3 |
InChI Key |
CJOHCCCTDDZGDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CCCN1C(=O)CCC1=S |
Origin of Product |
United States |
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